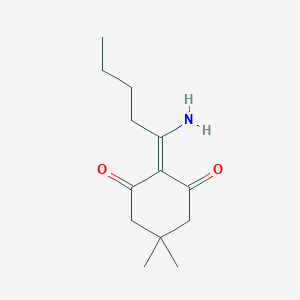
2-(Dimethylamino)-5-nitrobenzonitrile
描述
2-(Dimethylamino)-5-nitrobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a dimethylamino group and a nitro group attached to a benzene ring, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Dimethylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-(Dimethylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: The reduction reaction is typically carried out under hydrogenation conditions at elevated temperatures and pressures.
Products: The nitro group is reduced to an amino group, resulting in the formation of 2-(Dimethylamino)-5-aminobenzonitrile.
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: The substitution reaction can be carried out under mild conditions using appropriate solvents.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for selective reduction reactions.
科学研究应用
Chemistry: 2-(Dimethylamino)-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrile groups. It may also be employed in the development of fluorescent markers for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. It can also be utilized in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins, nucleic acids, and lipids. These interactions can lead to various biological effects, including enzyme inhibition, DNA damage, and oxidative stress.
相似化合物的比较
- 2-(Dimethylamino)benzonitrile
- 2-(Dimethylamino)-4-nitrobenzonitrile
- 2-(Dimethylamino)-3-nitrobenzonitrile
Comparison: Compared to its analogs, 2-(Dimethylamino)-5-nitrobenzonitrile exhibits unique properties due to the specific positioning of the nitro group on the benzene ring. This positioning can influence the compound’s reactivity, stability, and biological activity. For instance, the presence of the nitro group at the 5-position may enhance the compound’s electron-withdrawing effects, leading to increased reactivity in nucleophilic substitution reactions.
属性
IUPAC Name |
2-(dimethylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)9-4-3-8(12(13)14)5-7(9)6-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNXNPZZNZXXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286598 | |
| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-10-6 | |
| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17417-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7772805.png)

![2-[(4-Fluorobenzoyl)amino]benzamide](/img/structure/B7772830.png)

![3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772849.png)
![(4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7772853.png)


![methyl (5E)-5-[(2-hydroxyethylamino)methylidene]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B7772867.png)


![5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B7772883.png)


